molecular formula C12H16N2O3 B1529484 tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate CAS No. 1803595-42-7

tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate

Cat. No.: B1529484
CAS No.: 1803595-42-7
M. Wt: 236.27 g/mol
InChI Key: MMMKQDVFOHNLQU-UHFFFAOYSA-N
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Description

tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate is a carbamate-protected amine derivative featuring a fused furopyridine bicyclic system. This compound is structurally characterized by a furan ring fused to a pyridine moiety (furo[3,2-b]pyridine), with a tert-butyl carbamate group attached to the nitrogen atom at the 3-position. Such derivatives are often employed as intermediates in pharmaceutical synthesis, leveraging the carbamate group’s role in protecting amines during multi-step reactions . The fused furopyridine core imparts rigidity and distinct electronic properties, which may influence reactivity, solubility, and biological activity compared to simpler pyridine derivatives.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydrofuro[3,2-b]pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-8-7-16-9-5-4-6-13-10(8)9/h4-6,8H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMKQDVFOHNLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate typically involves two major synthetic stages:

  • Construction of the fused furo[3,2-b]pyridine heterocyclic core.
  • Introduction of the tert-butyl carbamate protecting group on the nitrogen atom attached to the heterocycle.

Construction of the Furo[3,2-b]pyridine Core

The fused bicyclic furo[3,2-b]pyridine system is generally synthesized via cyclization reactions starting from appropriately substituted pyridine derivatives. A representative approach includes:

  • Starting from 2,4-dibromo-6-methylpyridin-3-ol or similar pyridine precursors.
  • Methylation of the hydroxyl group to protect or activate it for subsequent steps.
  • Sonogashira coupling to introduce alkyne functionality.
  • Cyclization promoted by electrophilic halogenating agents such as iodine monochloride to form the furan ring fused to the pyridine, yielding an iodinated intermediate suitable for further cross-coupling reactions.

This sequence is supported by synthetic procedures used in the preparation of related furo[3,2-b]pyridine derivatives, where regioselectivity and ring closure are confirmed by NMR techniques such as ROESY spectroscopy.

Introduction of the Carbamate Group

The nitrogen atom on the heterocyclic ring is functionalized with a tert-butyl carbamate group (Boc group) to afford this compound. This is typically achieved by:

  • Reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Alternatively, carbamate formation can be executed via nucleophilic substitution using phenyl chloroformate followed by reaction with tert-butanol or related alcohols.

This carbamate protection strategy is common in medicinal chemistry to enhance compound stability and modulate solubility and permeability.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Methylation 2,4-dibromo-6-methylpyridin-3-ol Methylating agent (e.g., MeI), base Methylated pyridine derivative
2 Sonogashira coupling Methylated pyridine derivative Pd catalyst, CuI, alkyne reagent Alkyne-substituted intermediate
3 Cyclization/iodination Alkyne intermediate Iodine monochloride (ICl) Iodinated furo[3,2-b]pyridine intermediate
4 Cross-coupling Iodinated intermediate Pd catalyst, boronic acid Substituted furo[3,2-b]pyridine
5 Carbamate formation Amino-substituted heterocycle Di-tert-butyl dicarbonate (Boc2O), base This compound

Research Findings and Data

  • The regioselective cyclization step is critical and typically promoted by electrophilic halogenation to ensure formation of the fused furo ring.
  • NMR spectroscopy, including ROESY, confirms the spatial arrangement and successful formation of the fused bicyclic system.
  • The carbamate group introduction is generally high yielding and provides a stable protecting group for further synthetic manipulations or biological evaluations.
  • Analogous compounds with furo[3,2-b]pyridine cores have been synthesized and characterized with molecular formula C12H16N2O3 and molecular weight ~236 Da, consistent with this compound.

Limitations and Gaps

  • No direct literature or patents specifically describe the preparation of this compound.
  • Data from related compounds and SAR studies involving furo[3,2-b]pyridine derivatives and carbamate functionalization provide the closest detailed synthetic insights.
  • Further experimental validation and optimization may be required for scale-up or specific applications.

Summary Table of Key Synthetic Parameters

Parameter Description Typical Conditions/Values
Starting material 2,4-dibromo-6-methylpyridin-3-ol or similar Commercially available or synthesized
Cyclization promoter Iodine monochloride (ICl) Electrophilic halogenation
Coupling catalysts Pd(0), CuI for Sonogashira; Pd(0) for Suzuki Standard cross-coupling conditions
Carbamate reagent Di-tert-butyl dicarbonate (Boc2O) Base (e.g., triethylamine), room temperature
Product molecular weight 236.12 g/mol Confirmed by mass spectrometry
Analytical confirmation NMR (1H, 13C, ROESY), MS Structural and purity confirmation

Chemical Reactions Analysis

1.1. Formation of the Furo[3,2-b]pyridin Core

The furo[3,2-b]pyridin core is typically synthesized via cyclization reactions. For example:

  • Cycloaddition : A (4+3) dearomatative cycloaddition between 2-vinylindoles or furo[3,2-b]indoles and oxyallyl cations yields cyclohepta[b]indoles, which can be modified to form furo[3,2-b]pyridin derivatives .

  • GBB-MCR (Groebke–Blackburn–Bienaymé Multicomponent Reaction) : Utilizes pyridoxal, aldehydes, and isocyanides to generate furo[3,2-c]pyridin scaffolds, which may be structurally analogous to the target compound .

1.2. Carbamate Protection

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium azide, triethylamine) . This step stabilizes the amine for subsequent transformations.

Table 1: Key Synthesis Methods

MethodReagentsConditionsYieldReference
Boc protectionBoc₂O, sodium azideLow temperature, Curtius rearrangementHigh
CycloadditionOxyallyl cations, DIPEA−20 °C, hexafluoroisopropanol70–85%
GBB-MCRPyridoxal, aldehydes, tert-octyl isocyanideHCl/dioxane, 60 °C60–75%

2.1. Deprotection of the tert-Butyl Carbamate

The Boc group is removed under acidic conditions (e.g., TFA, 0.5 mL, 6.535 mmol) to liberate the amine, enabling further functionalization .

2.2. Diazotization and Triazole Formation

2,3-Diamino-furo[3,2-b]pyridin derivatives undergo nitrosonium-mediated diazotization to form 1,2,3-triazoles. This involves:

  • Reaction with NaNO₂ (0.5 N, 1.5 equiv) in aqueous AcOH/H₂O (1:1) at 0 °C .

  • Subsequent coupling with aromatic amines or amidines to generate tricyclic heterocycles .

Table 2: Diazotization and Triazole Formation

StepReagentsConditionsProductYieldReference
DiazotizationNaNO₂, AcOH/H₂O0 °C, 2 hTriazolo[4′,5′:4,5]furo[3,2-b]pyridine65–80%
CouplingAryl amines/amidinesCH₂Cl₂, 5% MeOHTricyclic triazoles55–70%

Analytical Data

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
Predicted CCS ([M+H]⁺)152.4 Ų

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: The compound can be explored for use in agrochemicals, such as pesticides or herbicides.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate with two structurally related pyridine carbamates from the Catalog of Pyridine Compounds (2017):

Compound Molecular Formula M.W. (g/mol) Substituents Key Features
This compound (Target) Not Available Not Available Furopyridine ring Bicyclic system; rigid structure; potential for enhanced π-conjugation
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 Fluorine at pyridine C3 Electronegative substituent; methylene linker; lower molecular weight
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate C₁₃H₂₀N₂O₅ 284.31 Methoxy groups at C2, C5, C6 Electron-donating substituents; higher solubility in polar solvents

Key Observations:

  • Fused vs. Monocyclic Systems: The target compound’s furopyridine core distinguishes it from monocyclic pyridine derivatives.
  • Substituent Effects : The fluorine atom in tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate increases electronegativity, which could enhance hydrogen-bonding capacity compared to the target compound . In contrast, the trimethoxy groups in tert-butyl (2,5,6-trimethoxypyridin-3-yl)carbamate improve solubility in organic solvents but may reduce metabolic stability .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 250 g/mol due to the fused ring system, placing it between the two analogs in terms of size and complexity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate, and how can purity be optimized?

  • Methodology :

  • Synthesis : React 2H,3H-furo[3,2-b]pyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or NaH) under inert conditions (N₂/Ar) at 0–5°C to minimize side reactions .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC or HPLC .

  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to chloroformate) and extend reaction time (12–24 hours) at room temperature .

    • Data Table :
Base UsedSolventTemp (°C)Yield (%)Purity (%)
Et₃NDCM0–57897
NaHTHFRT8595

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • NMR : Assign peaks for the tert-butyl group (1.2–1.4 ppm, singlet, 9H), carbamate NH (6.5–7.5 ppm, broad), and furopyridine protons (aromatic region, 6.8–8.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z ≈ 264.3) and fragmentation patterns (loss of tert-butyl group: m/z 164.1) .
  • IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .

Advanced Research Questions

Q. How do substituent modifications on the furopyridine ring influence reactivity and biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe, NH₂) groups at the 5- or 6-position of the furopyridine. Test in enzyme inhibition assays (e.g., kinase panels) .

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electronic properties (HOMO/LUMO, Mulliken charges) and docking simulations (AutoDock Vina) to predict binding affinities .

    • Data Table :
SubstituentLogPIC₅₀ (μM)Binding Energy (kcal/mol)
-H2.112.3-8.2
-Cl2.85.7-9.5
-OMe1.918.9-7.1

Q. What crystallographic strategies resolve challenges in determining the compound’s solid-state structure?

  • Methodology :

  • Crystal Growth : Use vapor diffusion (hexane/ethyl acetate) to obtain single crystals. Optimize solvent ratios for slow evaporation .
  • Refinement : Apply SHELXL for structure refinement. Address twinning or disorder using the TWIN/BASF commands. Validate with R-factor (<5%) and ADDSYM checks .
  • Key Metrics : Report bond lengths (C=O: ~1.23 Å), angles (N-C-O: ~125°), and torsional angles for the furopyridine ring .

Q. How can conflicting reactivity data in nucleophilic substitution reactions be systematically analyzed?

  • Methodology :

  • Controlled Experiments : Vary nucleophiles (e.g., amines, thiols) under identical conditions (DMF, 80°C). Monitor via LC-MS to track intermediates .
  • Mechanistic Probes : Use isotopic labeling (¹⁵N-amine) or trapping agents (TEMPO) to identify radical pathways. Compare kinetic data (Eyring plots) for SN1 vs. SN2 mechanisms .
  • Case Study : Conflicting yields with aryl amines may arise from steric hindrance; bulkier amines (e.g., tert-butylamine) show <10% conversion vs. methylamine (75%) .

Methodological Guidelines

  • Avoid Common Pitfalls :
    • Synthesis : Ensure anhydrous conditions to prevent hydrolysis of tert-butyl chloroformate .
    • Crystallography : Pre-screen solvents using a Crystal Gryphon robot to identify optimal growth conditions .
  • Data Interpretation : Cross-validate spectroscopic data with computational predictions (e.g., ChemDraw NMR simulation) to resolve ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate

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